molecular formula C15H17N3O3 B6451383 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine CAS No. 2640873-67-0

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine

Cat. No. B6451383
CAS RN: 2640873-67-0
M. Wt: 287.31 g/mol
InChI Key: WQQPMGBZADISMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine, commonly referred to as 3-COP, is an important compound used in many scientific research applications. It is a heterocyclic compound, meaning it is composed of two or more rings of atoms, and is composed of a cyclopropyl-1,2,4-oxadiazol-5-yl group and a furan-2-carbonyl group. 3-COP has become increasingly popular in recent years due to its wide range of scientific and research applications.

Scientific Research Applications

3-COP has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. In drug development, 3-COP is used to synthesize novel drugs with improved efficacy and decreased toxicity. In biochemistry, 3-COP is used to study the structure and function of proteins and other cellular components. In pharmacology, 3-COP is used to study the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 3-COP is not yet fully understood. However, it is believed that 3-COP binds to specific proteins or receptors in the body, which can then activate or inhibit certain cellular processes. This binding can lead to various biochemical and physiological effects, depending on the target protein or receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-COP depend on the target protein or receptor that it binds to. In general, 3-COP has been found to have a variety of effects, including the inhibition of certain enzymes, the modulation of cell signaling pathways, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 3-COP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and its heterocyclic structure allows for a variety of chemical reactions to take place. Additionally, 3-COP has been shown to be relatively stable and resistant to degradation. However, 3-COP also has some limitations. It is not water soluble, which can limit its use in certain experiments. Furthermore, its effects on cells and proteins can vary depending on the target protein or receptor, which can make it difficult to predict the outcome of an experiment.

Future Directions

There are a number of potential future directions for research involving 3-COP. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with target proteins and receptors. Additionally, further research could be done to optimize its synthesis and use in laboratory experiments. Finally, further research could be done to explore the potential therapeutic applications of 3-COP, such as its use as an anti-cancer drug or as a treatment for neurological disorders.

Synthesis Methods

3-COP can be synthesized using a variety of methods. The most common method is known as the Knoevenagel condensation reaction. This method involves combining a carbonyl compound, such as a ketone or an aldehyde, with a secondary amine, such as piperidine, in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a heterocyclic compound, such as 3-COP.

properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(12-4-2-8-20-12)18-7-1-3-11(9-18)14-16-13(17-21-14)10-5-6-10/h2,4,8,10-11H,1,3,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQPMGBZADISMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine

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